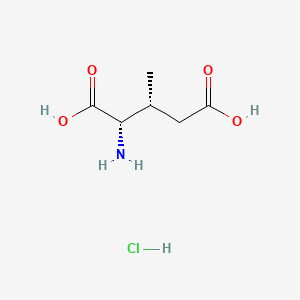

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” is a specific form of a compound that exists as a salt . Over 50% of all drug molecules used in medicine exist as salts, most frequently as the hydrochloride, sodium, or sulfate salts . The choice of a salt in the lab is determined primarily by how acid or basic the chemical is (the pH), the safety of the ionized form, the intended use of the drug, how the drug is given (for example, by mouth, injection, or on the skin), and the type of dosage form (such as tablet, capsule, or liquid) .

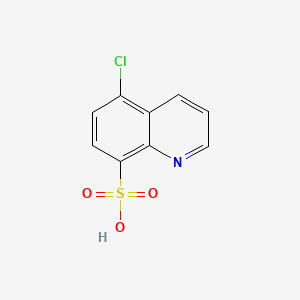

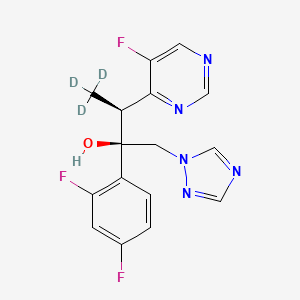

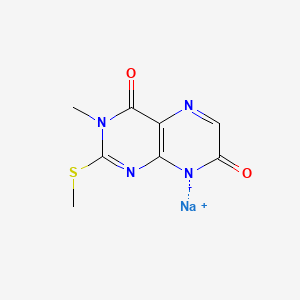

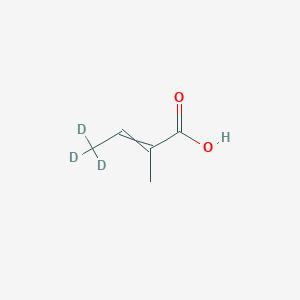

Molecular Structure Analysis

The molecular structure of a compound like “(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are based on the atomic numbers of the atoms of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and others.Applications De Recherche Scientifique

Synthesis Methods : The synthesis of (2S,3R)-3-methylglutamic acid has been explored through various chemical processes, such as Arndt–Eistert homologation and conjugate addition reactions. These syntheses highlight the chemical versatility and potential for producing this compound in significant yields (Hartzoulakis & Gani, 1994).

Pharmacological Profiles : Research indicates that derivatives of (2S,3R)-3-Methylglutamic Acid, such as (2S,4R)-4-methylglutamic acid, exhibit selectivity for kainic acid receptors and metabotropic glutamate receptors. This suggests their potential application in studying neurotransmitter systems and developing therapeutics for neurological disorders (Bráuner-Osborne et al., 1997).

Optical Resolution and Purity : Studies have also focused on achieving optical resolution and high purity of various stereoisomers of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt, which is crucial for specific biochemical and pharmacological applications (Shiraiwa et al., 1997).

Neuroscience Research : (2S,4R)-4-methylglutamate, a related compound, has been used in neuroscience to study the distribution of low-affinity kainate receptors in the brain, providing insights into glutamate receptor function and potential therapeutic targets for neurological conditions (Bailey et al., 2001).

Bioorganic Chemistry : The compound's derivatives have been synthesized for exploring their interactions with glutamate receptors, again highlighting their significance in neuropharmacology and receptor subtype specificity (Gu, Lin, & Hesson, 1995).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-ZJQZTCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858044 |

Source

|

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt | |

CAS RN |

910548-20-8 |

Source

|

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)